

1,4-Dihydroanthracene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dihydroanthracene

Cat. No.: B14153965

[Get Quote](#)

An In-depth Technical Guide to 1,4-Dihydroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, and available physicochemical data for **1,4-dihydroanthracene**. It also addresses the synthetic routes to dihydroanthracene isomers.

Chemical Structure and IUPAC Name

The IUPAC name for the molecule is **1,4-dihydroanthracene**.^[1] Its chemical formula is C₁₄H₁₂.^[1] The structure consists of three fused benzene rings where one of the terminal rings is partially saturated.

Caption: Chemical structure of **1,4-Dihydroanthracene**.

Quantitative Data

Comprehensive experimental data for **1,4-dihydroanthracene** is limited in the public domain. The following tables summarize the available computed physicochemical properties and gas-phase thermochemistry data.

Table 1: Computed Physicochemical Properties of **1,4-Dihydroanthracene**

Property	Value	Reference
Molecular Weight	180.24 g/mol	[1]
Exact Mass	180.093900383 Da	[1]
XLogP3-AA	4.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]
Rotatable Bond Count	0	[1]
Topological Polar Surface Area	0 Å ²	[1]
Heavy Atom Count	14	[1]
Complexity	204	[1]

Table 2: Gas Phase Thermochemistry Data for **1,4-Dihydroanthracene**

Temperature (K)	Constant Pressure Heat Capacity (Cp,gas) (J/mol*K)
50	46.93
100	68.75
150	95.36
200	125.91
273.15	175.53
298.15	193.0 ± 2.5
300	194.26
400	261.04
500	318.08
600	364.48
700	402.07
800	432.85
900	458.36
1000	479.71
1100	497.71
1200	512.98
1300	526.00
1400	537.16
1500	546.77

Data sourced from the NIST Chemistry WebBook.[\[2\]](#)

Experimental Protocols

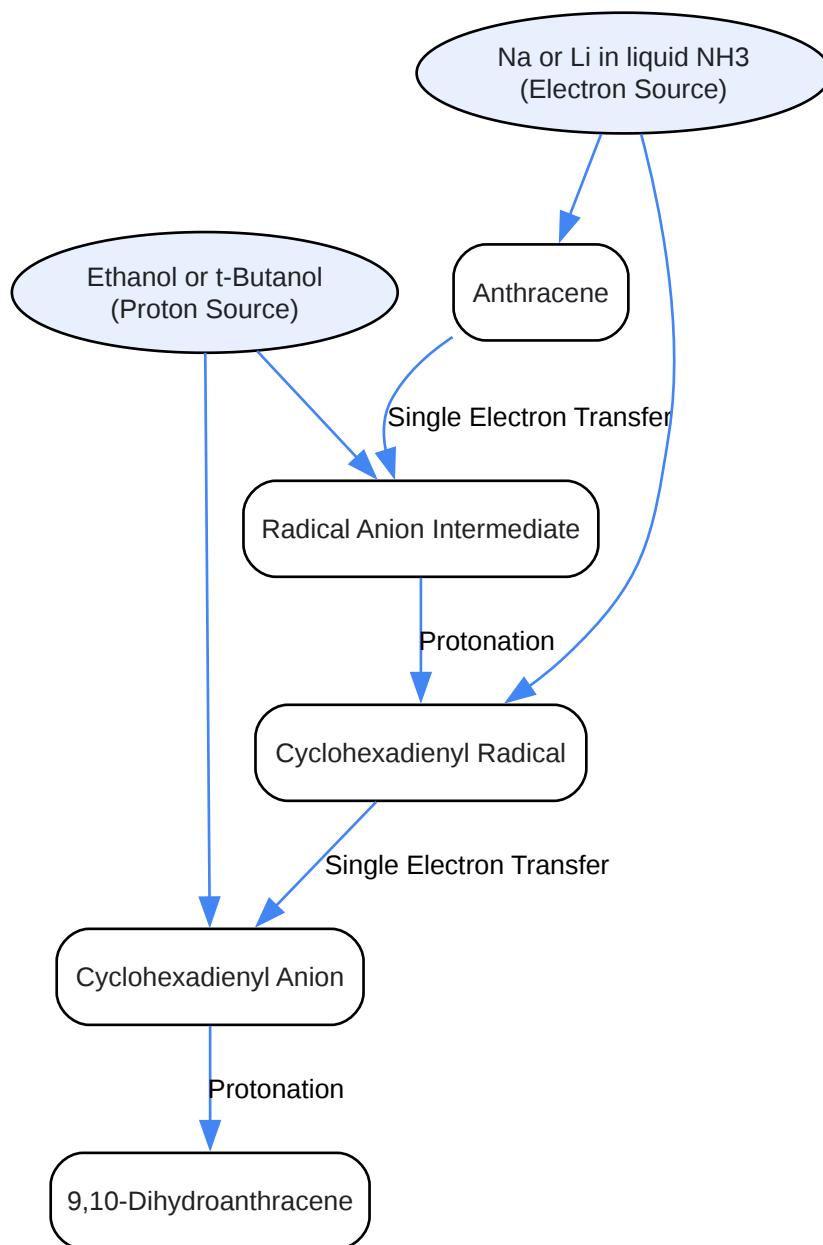
A specific, detailed experimental protocol for the synthesis of **1,4-dihydroanthracene** is not readily available in the surveyed literature. The reduction of anthracene, most notably through the Birch reduction, preferentially yields the 9,10-dihydroanthracene isomer.^{[3][4][5]} This is due to the thermodynamic stability of the resulting product, where the two outer benzene rings remain fully aromatic.

For reference, a general procedure for the synthesis of the more common 9,10-dihydroanthracene via Birch reduction is provided below.

Experimental Protocol: Birch Reduction of Anthracene to 9,10-Dihydroanthracene

This procedure is based on the general principles of the Birch reduction.^{[6][7]}

Materials:


- Anthracene
- Liquid ammonia (NH₃)
- An alkali metal (e.g., sodium or lithium)
- A proton source (e.g., ethanol or tert-butanol)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

- A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under an inert atmosphere (e.g., argon or nitrogen).
- Liquid ammonia is condensed into the flask at -78 °C (dry ice/acetone bath).
- The alkali metal (e.g., lithium, 5.0 equivalents) is added in small portions to the liquid ammonia with stirring, resulting in the formation of a deep blue solution of solvated electrons.
^[6]

- A solution of anthracene (1.0 equivalent) in a minimal amount of anhydrous THF is added dropwise to the stirred metal-ammonia solution.
- After the addition is complete, the reaction mixture is stirred at -78 °C for a designated period (typically 1-2 hours).
- The reaction is quenched by the slow, dropwise addition of the proton source (e.g., tert-butanol, 2.4 equivalents) until the blue color dissipates.
- Saturated aqueous ammonium chloride solution is then slowly added to neutralize any remaining alkali metal.
- The cooling bath is removed, and the ammonia is allowed to evaporate overnight under a stream of nitrogen.
- The remaining aqueous slurry is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO_4), and the solvent is removed under reduced pressure to yield the crude 9,10-dihydroanthracene.
- The product can be further purified by recrystallization or column chromatography.

Logical Relationship: Birch Reduction of Anthracene

[Click to download full resolution via product page](#)

Caption: Simplified workflow of the Birch reduction of anthracene.

Spectral Data

Experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for **1,4-dihydroanthracene** are not available in the public databases and literature reviewed for this guide. Characterization of this specific isomer would require experimental analysis following its synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dihydroanthracene | C14H12 | CID 10142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dihydroanthracene [webbook.nist.gov]
- 3. Reactions of Anthracene [maxbrainchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Birch reduction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [1,4-Dihydroanthracene chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14153965#1-4-dihydroanthracene-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com